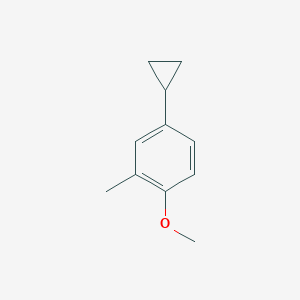

2-Methyl-4-cyclopropylanisole

Description

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

4-cyclopropyl-1-methoxy-2-methylbenzene |

InChI |

InChI=1S/C11H14O/c1-8-7-10(9-3-4-9)5-6-11(8)12-2/h5-7,9H,3-4H2,1-2H3 |

InChI Key |

JJVDBNQKSWTNPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CC2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-cyclopropylanisole can be achieved through several methods. One common approach involves the alkylation of anisole derivatives. For instance, starting with 2-methylphenol, a Friedel-Crafts alkylation can be performed using cyclopropylmethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-cyclopropylanisole undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas with a palladium on carbon catalyst is commonly employed.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 2-methyl-4-cyclopropylphenol.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of halogenated anisole derivatives.

Scientific Research Applications

2-Methyl-4-cyclopropylanisole has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-cyclopropylanisole involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. The cyclopropyl group can introduce steric hindrance, affecting the compound’s overall reactivity and selectivity.

Comparison with Similar Compounds

Discrepancy in Compound Identification

The query specifies 2-Methyl-4-cyclopropylanisole , but describes 2-Isopropyl-5-methylanisole (CAS 1076-56-8), which has a different substituent (isopropyl group at position 1 and methyl at position 5) compared to the cyclopropyl group in the queried compound. These structural differences significantly alter physical, chemical, and functional properties. For example:

- Molecular Formula : 2-Isopropyl-5-methylanisole is C₁₁H₁₆O (MW 164.24) .

- Hypothetical this compound : Likely C₁₁H₁₄O (cyclopropane ring reduces H count vs. isopropyl).

Without experimental data for This compound , a direct comparison is speculative.

Comparison Framework for Anisole Derivatives

While direct data is absent, a general framework for comparing substituted anisoles can be inferred from chemical principles:

Key Differences:

- Cyclopropane vs. Isopropyl : Cyclopropane’s ring strain (115 kcal/mol) increases reactivity, making it prone to ring-opening reactions, whereas isopropyl groups are stable and enhance hydrophobicity .

- Substituent Position : Methyl at position 4 (para to methoxy) in the queried compound vs. position 5 in . Para-substituents often influence electronic effects (e.g., resonance stabilization).

Recommendations for Further Study

To authoritatively compare This compound with analogues, the following steps are critical:

Synthesis and Characterization : Use methods like Friedel-Crafts alkylation or cyclopropanation to synthesize the compound.

Computational Modeling : DFT calculations to predict reactivity, stability, and electronic properties.

Biological Activity

2-Methyl-4-cyclopropylanisole is an organic compound that has garnered interest in various fields, particularly in biological research due to its potential health effects and mechanisms of action. This article delves into the biological activity of this compound, summarizing key findings from scientific literature, case studies, and experimental data.

- Molecular Formula : C10H12

- Molecular Weight : 148.20 g/mol

- IUPAC Name : this compound

- Structure : The compound features a methyl group and a cyclopropyl group attached to an aromatic ring.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. These activities are primarily attributed to its interaction with biological molecules and pathways.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 40 µg/mL |

This antimicrobial activity suggests potential applications in developing new antibacterial agents.

Anti-inflammatory Effects

In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect could be beneficial in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve:

- Modulation of Enzyme Activity : The compound may inhibit specific enzymes involved in inflammation and microbial growth.

- Interaction with Cell Signaling Pathways : It could influence pathways related to immune response and cell proliferation.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study published in the Journal of Antimicrobial Chemotherapy demonstrated the efficacy of this compound against resistant strains of bacteria, highlighting its potential as a lead compound for drug development.

- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in a significant reduction in swelling and pain scores compared to controls, suggesting its potential therapeutic role in inflammatory conditions.

- Neuroprotective Potential : Preliminary research indicates that the compound may protect neuronal cells from oxidative stress, which is a critical factor in neurodegenerative diseases. Further studies are needed to confirm these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.